Cas no 1997950-54-5 (5-(4-Bromo-3-chlorophenyl)-1,3-oxazole)

5-(4-ブロモ-3-クロロフェニル)-1,3-オキサゾールは、芳香族オキサゾール誘導体の一種であり、有機合成化学において重要な中間体として利用されます。この化合物は、ブロモ基とクロロ基を有するフェニル環がオキサゾール環に結合した構造を持ち、高い反応性と多様な修飾可能性を特徴とします。特に医薬品や農薬の開発において、骨格構造として有用であり、ハロゲン置換基の存在によりさらなる官能基化が容易です。その安定性と合成の汎用性から、精密有機合成や材料科学の分野でも応用が期待されています。

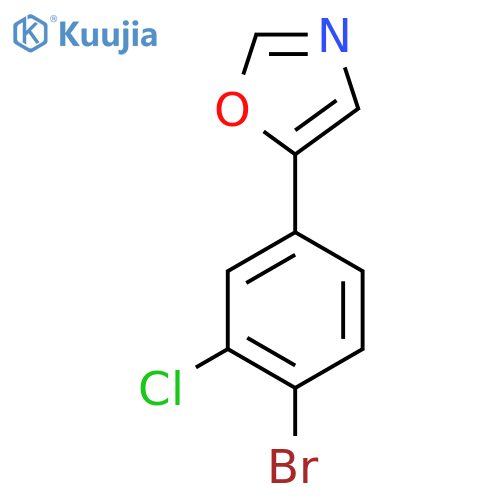

1997950-54-5 structure

商品名:5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

CAS番号:1997950-54-5

MF:C9H5BrClNO

メガワット:258.499100446701

MDL:MFCD32215242

CID:5074442

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

-

- MDL: MFCD32215242

- インチ: 1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H

- InChIKey: NDDOPYYQANMGDX-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1Cl)C1=CN=CO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 181

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 26

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559660-250 mg |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 250MG |

€296.50 | 2023-04-13 | ||

| abcr | AB559660-500 mg |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 500MG |

€490.40 | 2023-04-13 | ||

| abcr | AB559660-250mg |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 250mg |

€345.80 | 2025-02-15 | ||

| abcr | AB559660-5g |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 5g |

€2146.20 | 2025-02-15 | ||

| abcr | AB559660-1g |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 1g |

€639.70 | 2025-02-15 | ||

| abcr | AB559660-1 g |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 1g |

€666.90 | 2023-04-13 | ||

| Aaron | AR021QPD-500mg |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole |

1997950-54-5 | 95% | 500mg |

$525.00 | 2025-02-13 | |

| Aaron | AR021QPD-1g |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole |

1997950-54-5 | 95% | 1g |

$700.00 | 2025-02-13 | |

| abcr | AB559660-500mg |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole; . |

1997950-54-5 | 500mg |

€490.40 | 2023-08-31 | ||

| Ambeed | A1634751-1g |

5-(4-Bromo-3-chlorophenyl)oxazole |

1997950-54-5 | 98% | 1g |

$729.0 | 2024-07-28 |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1997950-54-5 (5-(4-Bromo-3-chlorophenyl)-1,3-oxazole) 関連製品

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1997950-54-5)5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

清らかである:99%

はかる:1g

価格 ($):656.0